molecular formula C11H6N4O4S B1680205 7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole CAS No. 113104-25-9

7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

Cat. No. B1680205
M. Wt: 290.26 g/mol
InChI Key: ICCFXXDUYSPKOL-UHFFFAOYSA-N
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Description

7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C11H6N4O4S . It is also known by other names such as 113104-25-9, NSC228155, NSC-228155, and NSC 228155 . This compound is a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 290.26 g/mol . The InChI string representation of this compound is InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9 (14)20-8-5-4-7 (15 (17)18)10-11 (8)13-19-12-10/h1-6H . The canonical SMILES representation is C1=CC=N+SC2=CC=C(C3=NON=C23)N+[O-])[O-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 290.26 g/mol, an XLogP3 of 1.3, a hydrogen bond acceptor count of 7, a rotatable bond count of 2, an exact mass of 290.01097586 g/mol, a monoisotopic mass of 290.01097586 g/mol, a topological polar surface area of 136 Ų, a heavy atom count of 20, and a formal charge of 0 .

Scientific Research Applications

Fluorescent Probes for Hydrogen Sulfide Detection

The utility of 7-nitro-1,2,3-benzoxadiazole (NBD) derivatives as fluorescent probes for hydrogen sulfide (H2S) in biological systems is well documented. These probes exhibit a significant fluorescence enhancement upon interaction with H2S, making them suitable for bioimaging applications. For instance, a novel fluorescent probe designed for H2S detection showed a 160-fold fluorescence enhancement with a low detection limit, highlighting its potential for bioimaging in living cells (Wang, Lv, & Guo, 2017). Another study developed a mitochondria-targeting probe that exhibited 68-fold fluorescence enhancement and good selectivity toward H2S, indicating its usefulness for investigating biological functions and pathological roles of H2S in living systems (Pak, Li, Ko, Kim, Lee, & Yoon, 2016).

Antibiotic Degradation and Environmental Impact

Research on the antibiotic sulfonamide drug sulfamethoxazole (SMX) under denitrifying conditions revealed the formation of transformation products (TPs) that could be retransformed to SMX, providing insights into the behavior of SMX during environmental processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).

Structural Analysis and Photophysical Behavior

The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole were analyzed to understand their photophysical behavior. The studies found considerable electron delocalization, impacting the photophysical properties of these compounds, which are relevant to the development of fluorescent materials (Saha, 2002).

Vasodilator Action and Biological Activities

Furoxans, related to the chemical structure of interest, were studied for their vasodilator action. These compounds increase the activity of soluble guanylate cyclase by generating nitric oxide (NO) upon reaction with thiols, categorizing them as prodrugs that may have implications for developing nitrovasodilators with potential medical applications (Feelisch, Schönafinger, & Noack, 1992).

Future Directions

The future directions for this compound could involve further investigation of its potential in activating the epidermal growth factor receptor (EGFR) in cancer cells . This could provide new insights into signal transduction mediated by EGFR in cancer cells exposed to electrophilic NBD compounds .

properties

IUPAC Name

7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCFXXDUYSPKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
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7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
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7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Reactant of Route 6
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole

Citations

For This Compound
4
Citations
Y Ashok, M Miettinen, DKH Oliveira… - ACS infectious …, 2020 - ACS Publications
The targeted pathogen-selective approach to drug development holds promise to minimize collateral damage to the beneficial microbiome. The AB 5 -topology pertussis toxin (PtxS1-S5…
Number of citations: 29 pubs.acs.org
AMUB Mahfuz, MN Iqbal, FS Opazo… - Journal of …, 2022 - Taylor & Francis
Antibiotic resistance is a global concern. Two members of the bacterial genus Elizabethkingia, namely, E. anophelis and E. meningoseptica have raised much concern in recent years …
Number of citations: 4 www.tandfonline.com
GV Beyer, S Hueser, R Li, D Manika, M Lee, CHF Chan… - Surgery, 2023 - Elsevier
Background Gastroenteropancreatic neuroendocrine carcinomas are rare neoplasms with no effective treatments and poor prognosis. Few reliable preclinical models exist for the study …
Number of citations: 6 www.sciencedirect.com
SY New, KMM Aung, GL Lim, S Hong, SK Tan… - Analytical …, 2014 - ACS Publications
High throughput screening of small molecular weight (LMW) ligands for protein and sensitive determination of ligand-induced protein stabilization is an important task in drug discovery …
Number of citations: 25 pubs.acs.org

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